7-Bromo-4-methyl-1H-benzoimidazole
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Overview
Description
7-Bromo-4-methyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 4th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methyl-1H-benzoimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable brominated carboxylic acid or its derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methyl-1H-benzoimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
- Coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
7-Bromo-4-methyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may exert its effects by:
Binding to DNA: Intercalating between DNA bases, disrupting replication and transcription processes.
Inhibiting Enzymes: Interacting with key enzymes involved in cellular processes, leading to inhibition of their activity.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, apoptosis, and other functions.
Comparison with Similar Compounds
4-Methyl-1H-benzoimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-4-methyl-1H-benzoimidazole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
5,6-Dimethyl-1H-benzoimidazole: Additional methyl groups at different positions, affecting its overall behavior.
Uniqueness: 7-Bromo-4-methyl-1H-benzoimidazole is unique due to the presence of both the bromine atom and the methyl group, which confer specific electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
7-bromo-4-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRJPYKNKGGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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